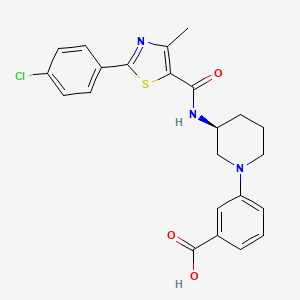
CB5UF7Pnn7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRP-105 is a highly selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). Developed by Kyorin Pharmaceutical Co., Ltd., this compound has shown potential in improving lipid metabolism, increasing adiponectin levels, reducing leptin levels, and suppressing weight gain in animal models . It was primarily investigated for its potential as an antidyslipidemia agent.
Preparation Methods
The synthesis of KRP-105 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity as a PPARα agonist. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is a small molecule with the molecular formula C23H22ClN3O3S .
Chemical Reactions Analysis
KRP-105 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KRP-105 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a selective PPARα agonist, KRP-105 is used in research to study the role of PPARα in lipid metabolism and energy homeostasis.
Biology: The compound is used to investigate the effects of PPARα activation on cellular differentiation, development, and tumorigenesis.
Medicine: KRP-105 has been explored for its potential therapeutic applications in treating metabolic disorders such as dyslipidemia, hypercholesterolemia, and lipid metabolism disorders
Industry: The compound’s ability to modulate lipid metabolism makes it a candidate for developing new treatments for metabolic diseases.
Mechanism of Action
KRP-105 exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This binding leads to the transcriptional activation of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis .
Comparison with Similar Compounds
KRP-105 is unique in its high selectivity for PPARα compared to other PPAR agonists. Similar compounds include:
Fibrates: These are commonly used therapeutic agents for treating dyslipidemia by activating PPARα.
Thiazolidinediones (TZDs): These are PPARγ agonists used as insulin sensitizers in the treatment of type 2 diabetes mellitus.
KRP-105’s uniqueness lies in its ability to increase adiponectin levels, reduce leptin levels, and suppress weight gain, which are not commonly observed with other PPARα agonists .
Properties
CAS No. |
876145-69-6 |
|---|---|
Molecular Formula |
C23H22ClN3O3S |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
3-[(3S)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m0/s1 |
InChI Key |
UEIFAMIUBPSKHA-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















